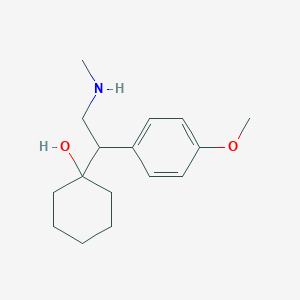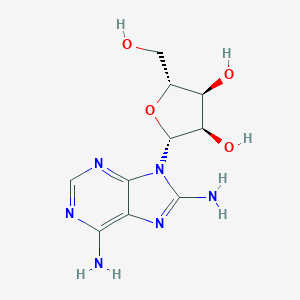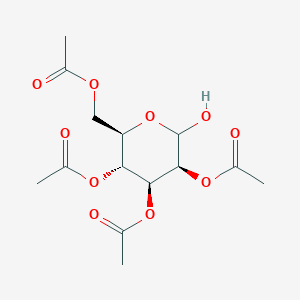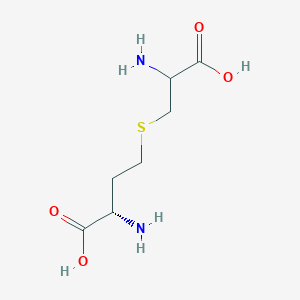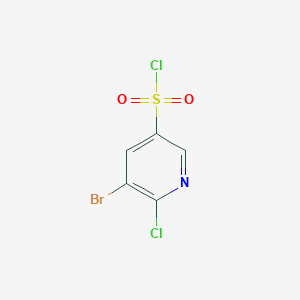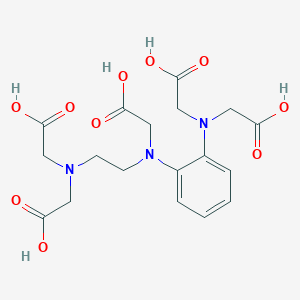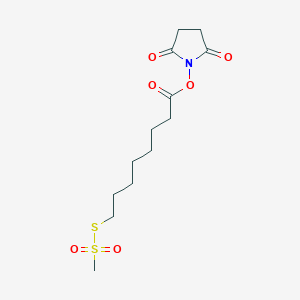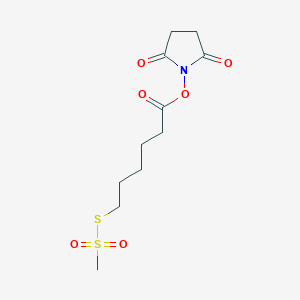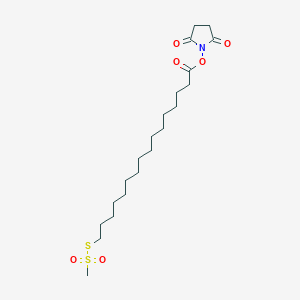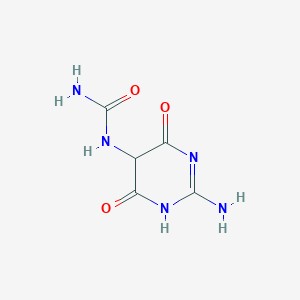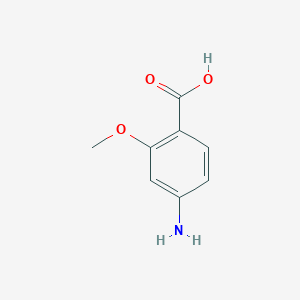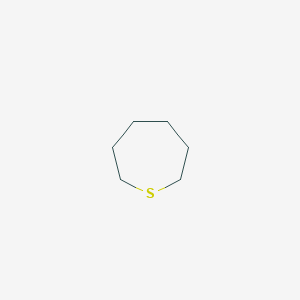
チエパン
概要
説明
Thiepane is an organosulfur compound with the molecular formula (CH₂)₆S. It is a seven-membered ring heterocycle containing a sulfide group.
科学的研究の応用
Thiepane and its derivatives have several applications in scientific research:
作用機序
Target of Action
Thiepane, also known as thiepan, is an organosulfur compound with the formula (CH2)6S . It is a seven-membered ring heterocycle that contains sulfide .
Mode of Action
It is known that thiepane and its derivatives have unique structural and molecular properties . These properties allow Thiepane to interact with various biological targets in a unique manner, potentially leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by Thiepane are currently unknown due to the lack of extensive research on this compound. It is known that thiepane and its derivatives have unique structural and electronic properties , which could potentially influence various biochemical pathways.
Pharmacokinetics
The physicochemical properties of a molecule, including its size, charge, lipophilicity, and water solubility, can influence its adme properties . Given Thiepane’s unique structure, it is likely that its ADME properties would be distinct, potentially affecting its bioavailability.
Result of Action
Given its unique structural and molecular properties , Thiepane could potentially interact with various cellular targets, leading to changes in cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of Thiepane.
準備方法
Synthetic Routes and Reaction Conditions: Thiepane can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with sodium sulfide, which forms the thiepane ring . Another method includes the use of bis(trimethylsilyl) sulfide with substituted thiiranes under tetra-butylammonium fluoride catalysis to produce 3,7-disubstituted-1,2,5-trithiepanes .
Industrial Production Methods: Industrial production of thiepane is less common due to its limited commercial applications. the methods mentioned above can be scaled up for larger production if needed.
化学反応の分析
Types of Reactions: Thiepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thiepane can be oxidized using reagents like hydrogen peroxide or peracids to form sulfoxides and sulfones.
Reduction: Reduction of thiepane can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Thiepane can undergo nucleophilic substitution reactions, where nucleophiles like butyllithium can open the ring.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiepane derivatives.
類似化合物との比較
Thiepane is part of a family of seven-membered ring heterocycles, which includes compounds like azepane, oxepane, silepane, and phosphepane .
Comparison:
Azepane: Contains a nitrogen atom in the ring, making it more basic compared to thiepane.
Oxepane: Contains an oxygen atom, which increases its polarity and hydrogen bonding capability.
Silepane: Contains a silicon atom, which affects its electronic properties and reactivity.
Phosphepane: Contains a phosphorus atom, which can participate in unique chemical reactions due to its ability to form multiple bonds.
Uniqueness of Thiepane: Thiepane’s sulfur atom imparts distinct chemical properties, such as its ability to form strong sulfur-metal bonds and undergo oxidation to form sulfoxides and sulfones. These properties make thiepane a valuable compound in various chemical and industrial applications .
特性
IUPAC Name |
thiepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c1-2-4-6-7-5-3-1/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCVYQRPINPYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197189 | |
| Record name | Thiepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4753-80-4 | |
| Record name | Thiepane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4753-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiepane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004753804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.981 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIEPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P85C3FTE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


